

Application Notes & Protocols: L-Mannitol as a Plasticizer in Polymer Film Coating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Mannitol*

Cat. No.: *B1195621*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction to L-Mannitol in Pharmaceutical Film Coating

L-Mannitol is a sugar alcohol (a polyol) widely utilized in the pharmaceutical industry as an excipient in various dosage forms.^{[1][2]} Its properties, such as being non-hygroscopic, water-soluble, and chemically inert, make it a valuable component in solid dosage formulations.^{[1][2]} ^[3] In the context of polymer film coating, **L-Mannitol** can function as a plasticizer, an agent that, when added to a polymer, increases its flexibility, workability, and distensibility. Plasticizers achieve this by reducing the intermolecular forces between the polymer chains.^[4]

Mechanism of Action of L-Mannitol as a Plasticizer

The primary mechanism by which **L-Mannitol** acts as a plasticizer involves its ability to interpose itself between polymer chains, thereby disrupting polymer-polymer interactions. This leads to a decrease in the glass transition temperature (T_g) of the polymer, making the resulting film less brittle and more flexible.^[4] The hydroxyl groups present in the **L-Mannitol** structure can form hydrogen bonds with the functional groups of the polymer, such as hydroxyl or carboxyl groups.^{[5][6][7]} This interaction helps to keep the polymer chains separated, enhancing the flexibility of the film.

Applications of L-Mannitol in Polymer Film Coating

L-Mannitol's role in polymer film coating is multifaceted, with applications including:

- Orally Disintegrating Films (ODFs): In ODFs, **L-Mannitol** can be used in combination with polymers like hydroxypropyl methylcellulose (HPMC) to achieve desired mechanical properties and rapid disintegration times.[8]
- Protective Coatings: Due to its low hygroscopicity, **L-Mannitol** is used in coatings to protect moisture-sensitive active pharmaceutical ingredients (APIs).[3][9]
- Taste Masking: **L-Mannitol**'s sweet taste can help to mask the unpleasant taste of certain APIs in coated dosage forms.
- Modification of Drug Release: In some formulations, **L-Mannitol** can act as a pore-former. When the coated dosage form comes into contact with an aqueous medium, the water-soluble mannitol dissolves, creating pores in the film, which can facilitate drug release.[1]
- Delayed-Release Formulations: Mannitol sub-coating has been shown to improve the acid stability of delayed-release formulations.[10]

Effects of **L-Mannitol** on Polymer Film Properties

The incorporation of **L-Mannitol** as a plasticizer can significantly influence the physicochemical properties of polymer films. The following table summarizes some of the key effects observed in various studies.

Film Property	Polymer System	Effect of L-Mannitol	Reference
Tensile Strength	Sweet Potato Starch	With decreasing mannitol content (in a mannitol:sorbitol plasticizer system), tensile strength generally decreased.	[5][6]
Hydroxypropyl Methylcellulose (HPMC)		An increase in the microcrystalline cellulose (MCC) to mannitol ratio reduced the tensile strength.	[8]
Pullulan/Gelatin		Bilayer films plasticized with mannitol showed lower elongation at break compared to those with glycerol.	[11]
Elongation/Elasticity	Hydroxypropyl Methylcellulose (HPMC)	An increase in the MCC to mannitol ratio reduced the elasticity.	[8]
Pullulan/Gelatin		Mannitol resulted in significantly less elongation at break compared to glycerol, indicating lower flexibility.	[11]
Disintegration Time	Hydroxypropyl Methylcellulose (HPMC)	Disintegration time of the film decreased with a corresponding decrease in tensile strength.	[8]
Drug Release	Hydroxypropyl Methylcellulose	Increased levels of mannitol resulted in a	[1]

(HPMC)

faster rate of drug release due to the formation of channels in the matrix.

Film Flexibility

Squid Protein

Films with mannitol were found to be brittle, while those with glycerol and sorbitol were flexible. [\[12\]](#)

Experimental Protocols

Protocol 1: Preparation of Polymer Films with L-Mannitol by Solvent Casting

This protocol describes a general method for preparing polymer films incorporating **L-Mannitol** as a plasticizer using the solvent casting technique.

Materials and Equipment:

- Film-forming polymer (e.g., HPMC, Polyvinyl alcohol)
- **L-Mannitol**
- Active Pharmaceutical Ingredient (API) (optional)
- Suitable solvent (e.g., distilled water, ethanol)
- Magnetic stirrer and hot plate
- Petri dish or a flat casting surface
- Drying oven or a desiccator

Procedure:

- Polymer Solution Preparation:

- Dissolve a pre-determined amount of the film-forming polymer in the chosen solvent with continuous stirring. Gentle heating may be applied if necessary to facilitate dissolution.
- Incorporation of **L-Mannitol** and API:
 - To the polymer solution, add the desired amount of **L-Mannitol**. The concentration of **L-Mannitol** can be varied to study its effect on film properties.
 - If an API is to be included, dissolve or disperse it in the solution at this stage.
- Casting the Film:
 - Pour a specific volume of the final solution onto a clean, dry Petri dish or another suitable flat surface.[\[13\]](#) The volume will determine the thickness of the final film.
- Drying the Film:
 - Place the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.[\[13\]](#) Alternatively, the film can be dried in a desiccator at room temperature.
- Film Removal:
 - Once completely dry, carefully peel the film from the casting surface.
- Storage:
 - Store the prepared films in a desiccator to prevent moisture absorption until further characterization.

Protocol 2: Characterization of Mechanical Properties of Polymer Films

This protocol outlines the procedure for evaluating the mechanical properties of the prepared films, specifically tensile strength and elongation at break.

Materials and Equipment:

- Prepared polymer films
- Texture analyzer or a universal testing machine with a film-holding grip
- Scissors or a film cutter
- Micrometer or thickness gauge

Procedure:

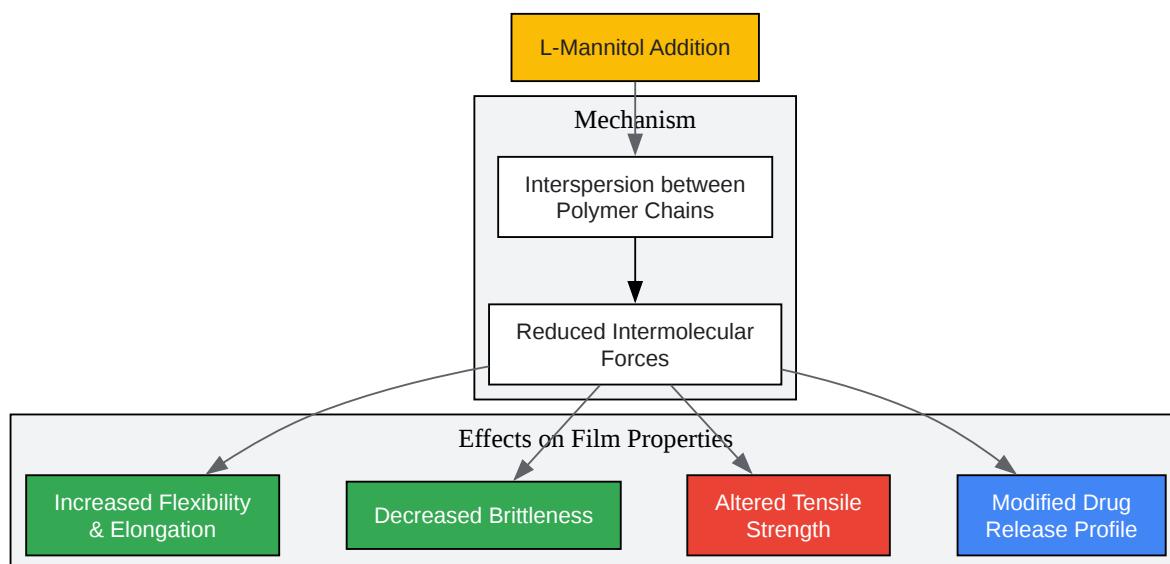
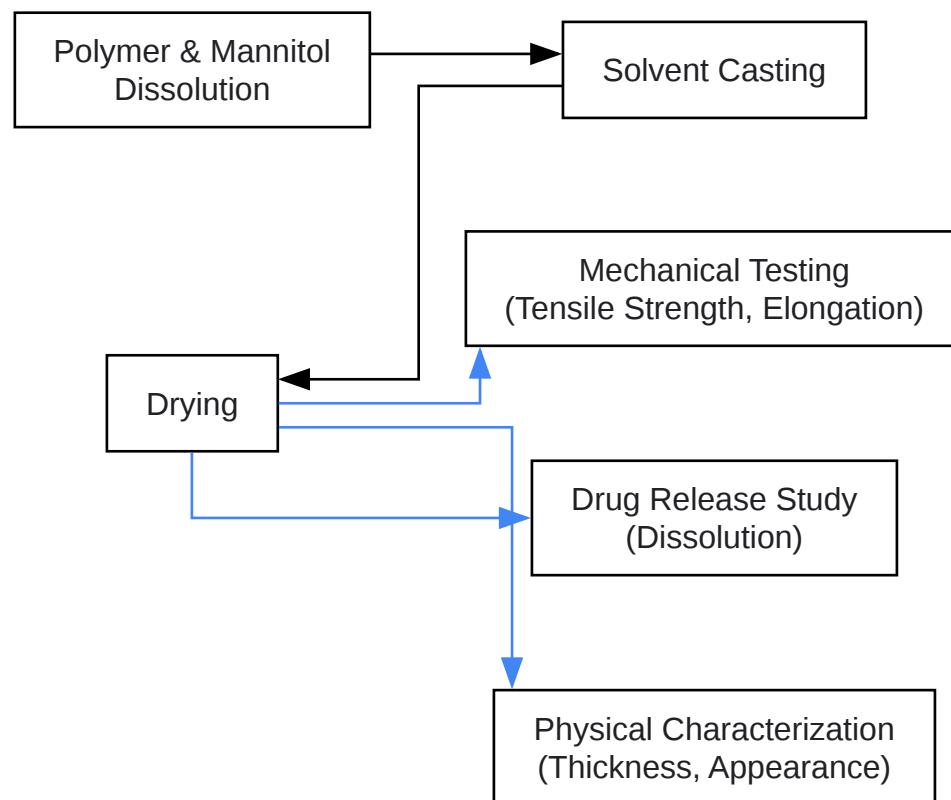
- Sample Preparation:
 - Cut the polymer films into rectangular strips of uniform width and length (e.g., 10 mm x 50 mm).
 - Measure the thickness of each film strip at multiple points using a micrometer and calculate the average thickness.
- Tensile Strength Measurement:
 - Mount a film strip between the grips of the texture analyzer.
 - Apply a constant rate of extension until the film breaks.
 - The instrument will record the force required to break the film and the elongation at the point of breaking.
- Calculations:
 - Tensile Strength (TS): Calculate the tensile strength using the formula:
 - $TS \text{ (MPa)} = \text{Force at break (N)} / \text{Cross-sectional area of the film (mm}^2\text{)}$
 - Elongation at Break (%E): Calculate the percentage elongation at break using the formula:
 - $\%E = [(\text{Final length at break} - \text{Initial length}) / \text{Initial length}] \times 100$
- Data Analysis:

- Perform measurements on multiple film samples ($n \geq 3$) for each formulation and report the average values with standard deviations.

Protocol 3: Evaluation of Drug Release from Coated Formulations

This protocol describes a method for assessing the in-vitro drug release from polymer films containing an API.

Materials and Equipment:



- API-loaded polymer films
- USP dissolution testing apparatus (e.g., Apparatus 2 - Paddle)
- Dissolution medium (e.g., phosphate buffer pH 6.8)
- UV-Vis spectrophotometer or HPLC for drug quantification
- Syringes and syringe filters

Procedure:

- Preparation:
 - Set up the dissolution apparatus with the specified dissolution medium, maintained at a constant temperature (e.g., $37 \pm 0.5^{\circ}\text{C}$).
 - Cut the API-loaded film into a specific size.
- Dissolution Testing:
 - Place the film sample in the dissolution vessel.
 - Start the apparatus at a specified paddle speed (e.g., 50 rpm).
- Sampling:

- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium.
- Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
- Filter the collected samples through a suitable syringe filter.
- Drug Quantification:
 - Analyze the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the API.
- Data Analysis:
 - Calculate the cumulative percentage of drug released at each time point.
 - Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of HPMC and mannitol on drug release and bioadhesion behavior of buccal discs of buspirone hydrochloride: In-vitro and in-vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Mannitol as an Excipient for Solid Drug Formulation [sigmaaldrich.com]
- 3. Mannitol-Coated Hydroxypropyl Methylcellulose as a Directly Compressible Controlled Release Excipient for Moisture-Sensitive Drugs: A Stability Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crpsonline.com [crpsonline.com]
- 5. Effects of different ratios of mannitol to sorbitol on the functional properties of sweet potato starch films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of different proportions of glycerol and D-mannitol as plasticizer on the properties of extruded corn starch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polymer, plasticizer and filler on orally disintegrating film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes & Protocols: L-Mannitol as a Plasticizer in Polymer Film Coating]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195621#l-mannitol-as-a-plasticizer-in-polymer-film-coating>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com